molecular formula C19H14N6O5 B2809053 9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-87-8

9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2809053
CAS RN: 899741-87-8
M. Wt: 406.358
InChI Key: XINVWUFKPZWYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains a purine core, which is a bicyclic aromatic ring system composed of a pyrimidine ring fused to an imidazole ring. It also has methoxyphenyl, nitrophenyl, and carboxamide substituents attached to the purine core. These functional groups could significantly influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the nitro group could increase the compound’s polarity .

Scientific Research Applications

Synthesis and Structural Analysis

Several studies have focused on synthesizing and analyzing the structural properties of compounds related to 9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide and its derivatives. Notably, Lalpara et al. (2021) synthesized a series of compounds, including dihydropyrimidine derivatives, and characterized them using NMR, IR spectroscopy, and mass spectrometry. These compounds exhibited in vitro antidiabetic activity, assessed through α-amylase inhibition assays (Lalpara et al., 2021). Furthermore, Wang et al. (2016) synthesized 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for the synthesis of various biologically active compounds, indicating the significance of this chemical structure in developing potential drug candidates (Wang et al., 2016).

Biological Applications and Antimicrobial Activities

Research has also delved into the biological applications of these compounds. Zhao et al. (2018) synthesized a series of 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine-8-caboxamide derivatives and evaluated their antiproliferative activities on different human cancer cell lines. The structure-activity relationships were explored, highlighting the potential of these compounds as selective anti-lung cancer agents (Zhao et al., 2018). Furthermore, Sheykhi-Estalkhjani et al. (2020) synthesized new 8,9-dihydro-7H-purine-6-carboxamide derivatives and evaluated their antibacterial activities against various bacterial strains, demonstrating their potential as antimicrobial agents (Sheykhi-Estalkhjani et al., 2020).

properties

IUPAC Name

9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O5/c1-30-13-4-2-3-12(9-13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-5-7-11(8-6-10)25(28)29/h2-9H,1H3,(H2,20,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINVWUFKPZWYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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